Ono-AE3-208

Vue d'ensemble

Description

Ono-AE3-208 is a high-affinity and selective EP4 antagonist . It has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . The compound is orally active and has a high affinity for the EP4 receptor, with less potent effects on EP3, FP, and TP receptors .

Molecular Structure Analysis

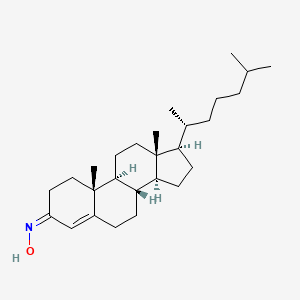

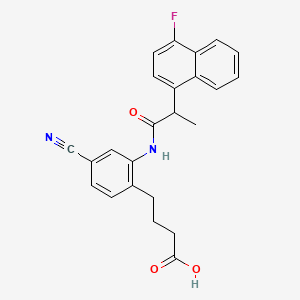

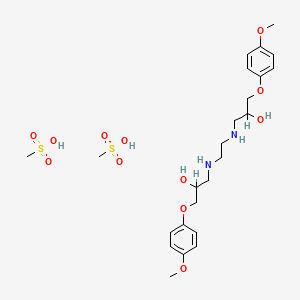

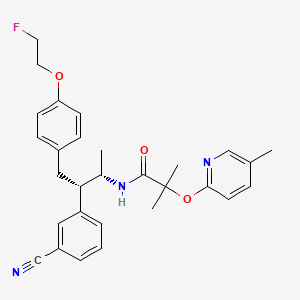

Ono-AE3-208 has a molecular formula of C24H21FN2O3 and a molecular weight of 404.43 . Its structure includes a naphthalene group, a cyano group, and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving Ono-AE3-208 are not detailed in the available literature, it’s known that the compound acts as an antagonist for the EP4 receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting downstream signaling pathways.Physical And Chemical Properties Analysis

Ono-AE3-208 is a white to beige powder . It is soluble in DMSO to a concentration of 100 mM . The compound has a molecular weight of 404.43 and a molecular formula of C24H21FN2O3 .Applications De Recherche Scientifique

Ono-AE3-208: A Comprehensive Analysis of Scientific Research Applications

Inhibition of PGE2-Induced IL-8 Production: Ono-AE3-208 has been shown to inhibit the production of IL-8 induced by PGE2 in colonic epithelial caco-2 cells. This suggests a potential role in modulating inflammatory responses within the gastrointestinal tract .

2. Attenuation of PGE2 Inhibition of Natural Killer T Cell Activation The compound also attenuates the inhibitory effect of PGE2 on natural killer T cell activation, which could have implications for enhancing immune responses during infection or cancer .

Suppression of Colitis Recovery: In experimental models, Ono-AE3-208 suppresses the recovery from induced colitis, indicating a possible application in the study and treatment of inflammatory bowel diseases .

4. Stimulation of CD4+ T Cell Proliferation It stimulates CD4+ T cell proliferation in mice, which may be beneficial for research into immune system disorders and therapies .

5. Reduction of Metastasis in Breast Cancer Models The compound has been found to reduce metastasis of mammary tumor cells in murine models, suggesting a potential therapeutic application in breast cancer treatment .

6. Inhibition of Prostate Cancer Cell Invasion and Migration Ono-AE3-208 inhibits cell invasion and migration in prostate cancer, which could be crucial for preventing cancer progression and metastasis .

7. Suppression of Myeloid Derived Suppressor Cells (MDSC) Activity in Gliomas As an antagonist of the prostaglandin E (EP)-4 receptor, Ono-AE3-208 suppresses MDSC activity in gliomas, which may contribute to its anti-tumor effects .

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIMKNAJUQTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435810 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ono-AE3-208 | |

CAS RN |

402473-54-5 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of ONO-AE3-208?

A1: ONO-AE3-208 specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does ONO-AE3-208 exert its effects on the EP4 receptor?

A2: ONO-AE3-208 acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the downstream consequences of EP4 receptor antagonism by ONO-AE3-208?

A3: Blocking EP4 signaling with ONO-AE3-208 has been shown to:

- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].

- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].

- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].

- Enhance the activity of natural killer (NK) cells [].

- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].

Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does ONO-AE3-208 modulate this pathway?

A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. ONO-AE3-208, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].

Q5: How does ONO-AE3-208 affect the tumor microenvironment?

A5: ONO-AE3-208 has been shown to modulate the tumor microenvironment by:

- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].

- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].

- Increasing the infiltration and activation of NK cells [].

- Reducing tumor hypoxia and normalizing tumor vasculature [].

Q6: Has ONO-AE3-208 shown synergy with other cancer therapies?

A6: Yes, preclinical studies have shown that ONO-AE3-208 synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].

Q7: Are there any studies on the structure-activity relationship (SAR) of ONO-AE3-208?

A7: The provided research excerpts do not specifically address the SAR of ONO-AE3-208. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.

Q8: What is known about the stability and formulation of ONO-AE3-208?

A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of ONO-AE3-208. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.

Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to ONO-AE3-208?

A9: The provided research excerpts primarily focus on the scientific aspects of ONO-AE3-208 and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.

Q10: What is the in vitro efficacy of ONO-AE3-208?

A10: In vitro studies have demonstrated that ONO-AE3-208 can:

- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].

Q11: What is the in vivo efficacy of ONO-AE3-208?

A11: In vivo studies have demonstrated that ONO-AE3-208 can:

- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].

- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].

- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)